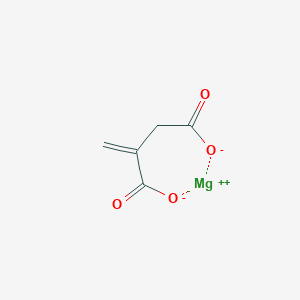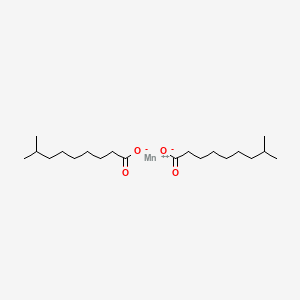
Manganese isodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese isodecanoate is a chemical compound with the molecular formula C_20H_38MnO_4. It is an organometallic compound where manganese is coordinated with isodecanoic acid. This compound is known for its applications in various fields, including catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese isodecanoate can be synthesized through the reaction of manganese salts with isodecanoic acid. One common method involves the reaction of manganese(II) chloride with isodecanoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the this compound complex.
Industrial Production Methods: In industrial settings, this compound is produced by reacting manganese oxide or manganese carbonate with isodecanoic acid. The reaction is conducted at elevated temperatures to facilitate the formation of the desired product. The resulting this compound is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Manganese isodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Reduction: It can be reduced to form manganese metal or lower oxidation state manganese compounds.
Substitution: It can undergo substitution reactions where the isodecanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products:
Oxidation: Manganese dioxide (MnO_2)
Reduction: Manganese metal (Mn)
Substitution: Various manganese complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Manganese isodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of coatings, lubricants, and as a stabilizer in plastics.
Wirkmechanismus
The mechanism by which manganese isodecanoate exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. The manganese center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The isodecanoate ligand provides stability to the manganese center and influences the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Manganese acetate: Another manganese carboxylate compound with similar catalytic properties.
Manganese stearate: Used in similar applications but with different solubility and reactivity profiles.
Manganese oleate: Known for its use in the production of nanomaterials.
Uniqueness: Manganese isodecanoate is unique due to its specific ligand structure, which imparts distinct solubility and reactivity characteristics. Its branched-chain structure provides steric hindrance, influencing its catalytic behavior and making it suitable for specific applications where other manganese carboxylates may not be as effective.
Eigenschaften
CAS-Nummer |
84962-57-2 |
|---|---|
Molekularformel |
C20H38MnO4 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
manganese(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Mn/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
DVUZCSKPQAAPJP-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


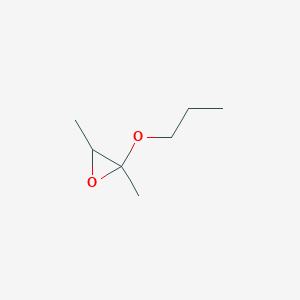
![5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13808673.png)
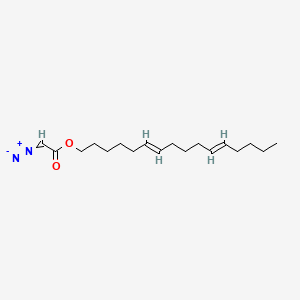
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)
![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)

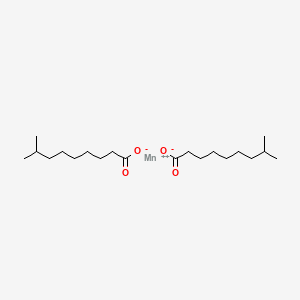
![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
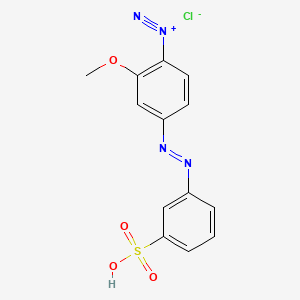
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
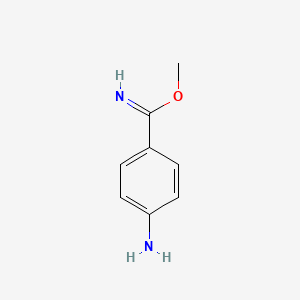

![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
